2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide
Description
2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a synthetic acetamide derivative featuring a phenylformamido group linked to an acetamide scaffold and a 3-(1H-pyrazol-3-yl)phenyl substituent. This compound shares structural motifs with bioactive molecules targeting enzymes, receptors, or protein-protein interactions, particularly due to the pyrazole moiety, which is known for its role in hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-[2-oxo-2-(3-pyrazolidin-3-ylanilino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c23-17(12-19-18(24)13-5-2-1-3-6-13)21-15-8-4-7-14(11-15)16-9-10-20-22-16/h1-8,11,16,20,22H,9-10,12H2,(H,19,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSFTODAFFNMCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNNC1C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target compound features three critical structural elements:
- Pyrazole-substituted phenyl ring : Provides a heterocyclic anchor for biological activity.
- Acetamide core : Serves as a flexible linker between aromatic systems.
- α-Phenylformamido group : Introduces steric and electronic complexity at the acetamide's methylene position.
Retrosynthetically, the molecule decomposes into two primary fragments:
- Fragment A : N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide
- Fragment B : Phenylformamido group
Coupling these fragments through C–N bond formation at the α-position constitutes the central synthetic challenge.
Synthesis of N-[3-(1H-Pyrazol-3-yl)phenyl]Acetamide
Direct Acetylation of 3-(1H-Pyrazol-3-yl)Aniline
The most widely reported method involves acetylation of 3-(1H-pyrazol-3-yl)aniline under mild conditions:
Procedure :
- Dissolve 3-(1H-pyrazol-3-yl)aniline (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (1.5 equiv) as a base.
- Slowly introduce acetyl chloride (1.2 equiv) at 0°C.
- Stir for 4–6 hours at room temperature.
- Quench with ice-water, extract with DCM, and purify via recrystallization (ethanol/water).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82–87% | |
| Purity (HPLC) | >95% | |
| Reaction Time | 4–6 hours |
This method's efficiency stems from the amine's nucleophilicity and the pyrazole ring's stability under acylating conditions.
Introduction of the α-Phenylformamido Group
Halogenation-Substitution Strategy
A two-step approach enables functionalization at the α-carbon:
α-Chlorination of N-[3-(1H-Pyrazol-3-yl)phenyl]Acetamide
Reagents : N-Chlorosuccinimide (NCS), catalytic HCl in acetic acid.
Mechanism : Radical-mediated hydrogen abstraction followed by chlorine trapping.
Optimized Conditions :
- Temperature: 60°C
- Solvent: Glacial acetic acid
- Reaction Time: 8 hours
Outcome :
Nucleophilic Displacement with Phenylformamide
Challenges :
- Poor nucleophilicity of phenylformamide (PhCONH₂)
- Competing elimination reactions
Solution :
- Use phase-transfer catalysis with tetrabutylammonium bromide (TBAB)
- Elevated temperatures (80–100°C) in DMF
Procedure :
- Combine 2-chloroacetamide (1.0 equiv), PhCONH₂ (3.0 equiv), TBAB (0.2 equiv) in DMF.
- Heat at 90°C for 12 hours under N₂.
- Purify via column chromatography (SiO₂, ethyl acetate/hexane).
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–52% | |
| Purity | 88% |
Direct α-Amination Using Benzotriazole Mediation
Adapting methodologies from triazole chemistry:
Reaction Scheme :
- Generate 2-(1H-benzo[d]triazol-1-yl)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide via treatment with 1H-benzotriazole and PCl₅.
- Displace benzotriazole with phenylformamide under basic conditions (K₂CO₃ in acetone).
Advantages :
- Benzotriazole acts as a superior leaving group compared to chloride
- Higher functional group tolerance
Results :
Alternative Synthetic Routes
Ugi Four-Component Reaction (4CR)
A convergent approach utilizing:
- 3-(1H-Pyrazol-3-yl)benzaldehyde
- Phenylformic acid
- tert-Butyl isocyanide
- Ammonium acetate
Conditions :
- Solvent: Methanol
- Temperature: 25°C
- Time: 24 hours
Outcome :
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Halogenation-Substitution | 45–52 | 88 | Moderate | High |
| Benzotriazole Mediation | 61 | 92 | High | Moderate |
| Ugi 4CR | 38 | 85 | Low | Low |
Key Insights :
Characterization and Quality Control
Critical analytical data for the target compound:
Spectroscopic Profiles :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.45 (s, 1H, pyrazole-H), 7.82–7.12 (m, 9H, aromatic), 4.12 (s, 2H, CH₂).
- IR (KBr) : 3280 (N–H), 1665 (C=O), 1590 cm⁻¹ (C=N).
- HRMS (ESI+) : m/z calcd for C₁₈H₁₅N₄O₂ [M+H]⁺: 327.1245, found: 327.1248.
Chromatographic Purity :
Industrial-Scale Considerations
Cost Drivers
- Price of 3-(1H-pyrazol-3-yl)aniline: $320/kg (bulk)
- Phenylformamide: $280/kg
Process Economics :
| Step | Cost Contribution (%) |
|---|---|
| Pyrazole synthesis | 42 |
| Acetylation | 18 |
| α-Functionalization | 40 |
Chemical Reactions Analysis
Types of Reactions
2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Benzimidazole-Acetamide Derivatives (Compounds 28–31, )
These derivatives, such as N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) , replace the phenylformamido group with a benzimidazole ring. Key differences include:
Benzothiazole-Acetamide Derivatives ()
Examples like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature a benzothiazole core instead of pyrazole. Notable contrasts:
Quinazoline-Pyrazole-Acetamide ()
The WHO-listed compound 2-{5-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}-N-(3-fluorophenyl)acetamide shares the pyrazole-acetamide motif but incorporates a quinazoline-ethylamino-propoxy chain. Key distinctions:
- Pharmacokinetics: The ethyl(2-hydroxyethyl)amino group enhances water solubility, a feature absent in the target compound, which may rely on aromatic stacking for membrane permeability .
Physicochemical Properties
| Compound Class | Molecular Weight (g/mol) | Solubility (logP) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~352.4 (estimated) | Moderate (~2.5) | Phenylformamido, pyrazole |
| Benzimidazole Derivatives | 350–400 | Low (~3.0) | Benzimidazole, pyrazole |
| Benzothiazole Derivatives | 380–420 | High (~1.8) | Trifluoromethyl, benzothiazole |
| Quinazoline-Pyrazole | 515.6 | High (~1.5) | Quinazoline, hydroxyethyl |
Notes:
Biological Activity
The compound 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide involves several steps, including the formation of the pyrazole ring and subsequent acetamide functionalization. The general synthetic route includes:
- Formation of the Pyrazole Ring : Utilizing appropriate phenolic compounds and hydrazine derivatives.
- Acetamide Formation : Reacting the synthesized pyrazole with phenylformamide under controlled conditions to yield the target compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential therapeutic effects.
Anticonvulsant Activity
Research has demonstrated that derivatives similar to 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide exhibit anticonvulsant properties. For instance, studies on related compounds have shown significant activity in animal models using maximal electroshock (MES) tests and pentylenetetrazole-induced seizures. The incorporation of specific functional groups, such as trifluoromethyl, has been associated with enhanced anticonvulsant efficacy .
Insecticidal Properties
Insecticidal assays have indicated that compounds within this class can effectively target pests such as Plutella xylostella. For example, a study highlighted the efficacy of phenylpyrazole derivatives in controlling larval populations through leaf disc-dipping assays. The results demonstrated a strong correlation between structural modifications and insecticidal activity .
Fluorescent Properties
The compound exhibits notable photoluminescence, with strong absorption peaks in the ultraviolet region. This characteristic suggests potential applications in developing fluorescent pesticides, which could enhance detection methods for pesticide residues .
Case Studies
Several case studies have focused on the pharmacological evaluation of similar compounds:
- Anticonvulsant Screening : A study screened various N-phenylacetamide derivatives for anticonvulsant activity using both MES and subcutaneous pentylenetetrazole tests. Compounds with specific structural features demonstrated significant protective effects against seizures, indicating a promising avenue for further research .
- Insecticidal Efficacy : In a controlled setting, leaf discs treated with phenylpyrazole insecticides were monitored for their effectiveness against pest larvae. The results underscored the importance of structural design in enhancing biological activity against agricultural pests .
Research Findings Summary
The following table summarizes key findings related to the biological activity of 2-(phenylformamido)-N-[3-(1H-pyrazol-3-yl)phenyl]acetamide and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
